Melatonin

Übersicht

Beschreibung

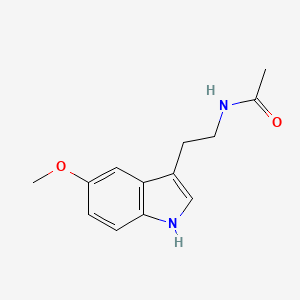

Melatonin (N-acetyl-5-methoxytryptamine) is an indoleamine hormone synthesized from tryptophan via serotonin in the pineal gland and retina . It regulates circadian rhythms, sleep-wake cycles, and exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes . This compound binds to G protein-coupled receptors (Mel1a/MT1 and Mel1b/MT2), which mediate its effects on circadian regulation and neuroprotection . Its metabolism generates bioactive derivatives like 6-hydroxythis compound and N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), which retain antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Melatonin can be synthesized through several chemical routes. One common method involves the reaction of 3-amino-1-propanol with p-anisidine, followed by a series of reactions including salification, acylation, substitution, diazotization, cyclization, hydrolysis, and decarboxylation . Another method involves the hydroxylation of tryptophan by tryptophan-5-hydroxylase to produce 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin is then acetylated and methylated to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis methods mentioned above, with a focus on optimizing reaction conditions for higher yields and purity. The process often includes steps such as crystallization and purification to obtain high-quality this compound suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Reaktionstypen: Melatonin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann this compound in Gegenwart von reaktiven Sauerstoffspezies oxidiert werden, um N1-Acetyl-N2-Formyl-5-Methoxykynuramin zu bilden .

Häufige Reagenzien und Bedingungen:

Oxidation: Reaktive Sauerstoffspezies, wie Wasserstoffperoxid, werden üblicherweise zur Oxidation von this compound verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können zur Reduktion von Melatoninderivaten verwendet werden.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Benzylchlorid, um neue Melatoninderivate zu bilden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Melatoninderivate, wie N1-Acetyl-N2-Formyl-5-Methoxykynuramin, die unterschiedliche biologische Eigenschaften besitzen .

Wissenschaftliche Forschungsanwendungen

Sleep Disorders

Melatonin is widely recognized for its effectiveness in treating sleep disorders, particularly insomnia and circadian rhythm disturbances. Clinical studies indicate that this compound supplementation can significantly improve sleep onset latency and overall sleep quality.

- Mechanism of Action : Recent research has elucidated how this compound promotes sleep by inhibiting orexin neurons in the brain, which are responsible for wakefulness. Targeting the MT1 receptor appears to maximize sleep benefits with minimal side effects .

- Clinical Evidence : A meta-analysis found that this compound helps individuals fall asleep approximately four minutes faster and increases total sleep duration by about thirteen minutes . Additionally, it is considered a first-line treatment for insomnia in older adults due to its safety profile compared to synthetic sleep medications.

Neurodegenerative Disorders

This compound exhibits neuroprotective properties, making it a candidate for managing neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

- Research Findings : Studies have shown that this compound administration can inhibit neural cell abnormalities associated with Alzheimer's disease and may prevent memory disturbances . Furthermore, it has been suggested as a therapeutic agent to resynchronize biological rhythms disrupted in neurodegenerative conditions .

- Case Studies : Clinical trials are ongoing to evaluate this compound's efficacy as a neuroprotective agent in various neurodegenerative disorders, highlighting its potential role in improving cognitive function and slowing disease progression.

Cancer Treatment

This compound has been investigated for its role in cancer therapy, particularly as an adjunct treatment to enhance the efficacy of conventional treatments like chemotherapy.

- Efficacy : Research indicates that this compound can reduce the side effects of chemotherapy and improve patient quality of life by mitigating symptoms such as nausea and fatigue . Additionally, it may have direct anti-tumor effects by regulating tumor progression and enhancing the immune response against cancer cells .

- Clinical Trials : Various studies are assessing this compound's role in different cancer types, with preliminary results suggesting beneficial outcomes when used alongside traditional therapies.

Cardiovascular Health

Emerging evidence suggests that this compound may positively impact cardiovascular health by regulating blood pressure and improving endothelial function.

- Clinical Insights : this compound supplementation has been linked to reduced arterial hypertension and improved vascular health markers in patients with cardiovascular diseases .

- Research Trends : Ongoing studies aim to clarify the mechanisms through which this compound influences cardiovascular parameters and its potential as a preventive measure against heart diseases.

Gastrointestinal Disorders

This compound's protective effects on the gastrointestinal tract have been explored, particularly concerning conditions like irritable bowel syndrome and inflammatory bowel diseases (IBD).

- Findings : Clinical trials have shown that this compound can protect gastric mucosa and improve symptoms associated with gastrointestinal disorders . However, results regarding its efficacy in IBD are mixed, necessitating further investigation.

Other Applications

Beyond the aforementioned areas, this compound is also being studied for its potential benefits in:

- Fibromyalgia and Chronic Fatigue Syndrome : Preliminary data suggest possible therapeutic benefits, although more research is needed to establish conclusive evidence .

- Reproductive Health : this compound is being investigated for its role in fertility treatments and neonatal care, showing promise as an adjunct therapy during in vitro fertilization procedures .

- Obesity Management : Research indicates that this compound may help regulate metabolic disorders associated with obesity .

Wirkmechanismus

Melatonin exerts its effects primarily through binding to this compound receptors, specifically this compound receptor 1 and this compound receptor 2. These receptors are part of the G-protein coupled receptor family and are involved in various signaling pathways . This compound regulates the sleep-wake cycle by influencing the release of neurotransmitters and hormones that promote sleep. It also acts as a potent antioxidant, scavenging free radicals and promoting the expression of antioxidant enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Pineal Tissue

Five indole compounds isolated from bovine pineal tissue share structural similarities with melatonin (Table 1):

- 5-Methoxytryptophol and 5-Hydroxytryptophol : Differ in substituents (methoxy vs. hydroxy groups at C5) and lack the N-acetyl group. These compounds are substrates for hydroxyindole-O-methyltransferase, which converts 5-hydroxytryptophol to 5-methoxytryptophol .

- 5-Methoxyindole-3-acetic Acid (5-MIAA) and 5-Hydroxyindole-3-acetic Acid (5-HIAA) : Carboxylic acid derivatives of this compound with reduced receptor affinity but retained antioxidant activity .

Pharmacological Contrast : While this compound binds to MT1/MT2 receptors, its structural analogues exhibit weaker receptor interactions but may modulate inflammatory pathways .

Table 1: Structural Comparison of Pineal Indole Compounds

| Compound | Substituents (C5) | N-Acetyl Group | Receptor Affinity | Primary Function |

|---|---|---|---|---|

| This compound | Methoxy | Yes | High (MT1/MT2) | Circadian regulation |

| 5-Methoxytryptophol | Methoxy | No | Low | Antioxidant, substrate for methylation |

| 5-Hydroxytryptophol | Hydroxy | No | Negligible | Inflammatory modulation |

| 5-Methoxyindole-3-acetic Acid | Methoxy | No | None | Antioxidant |

Indomethacin: Functional Similarity via Structural Overlap

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), shares an indole backbone with this compound (Fig. 1). Both compounds inhibit pro-inflammatory cytokines and nitric oxide synthase, but indomethacin primarily targets cyclooxygenase (COX) enzymes, whereas this compound acts via receptor-dependent antioxidant pathways .

Key Difference : this compound lacks gastrointestinal toxicity, a common side effect of NSAIDs, due to its ROS-scavenging properties .

Phytothis compound: Plant-Derived Isoform

Phytothis compound is structurally identical to animal this compound but synthesized in plants such as rice and medicinal herbs. It binds to mammalian this compound receptors and elevates plasma this compound levels in chicks when ingested . Unlike animal this compound, phytothis compound enhances essential oil biosynthesis in plants (e.g., Salvia species) via auxin-like activity, similar to indole-3-acetic acid (IAA) .

Table 2: this compound vs. Phytothis compound

| Property | This compound (Animal) | Phytothis compound (Plant) |

|---|---|---|

| Biosynthetic Pathway | Tryptophan → Serotonin | Chorismate → Tryptophan |

| Receptor Binding | MT1/MT2 | MT1/MT2 |

| Function | Circadian regulation | Antioxidant, growth regulation |

| Bioavailability | Hepatic metabolism | Dietary absorption |

Metabolites: 6-Hydroxythis compound and AFMK

This compound’s metabolites contribute to its therapeutic effects:

- 6-Hydroxythis compound : Formed via hepatic CYP1A2 oxidation. It repairs oxidative DNA damage but lacks receptor affinity .

- AFMK : Generated in mitochondria, it scavenges hydroxyl radicals more effectively than this compound itself .

Pharmacokinetics : In humans, oral this compound (20 mg) peaks at 140.47 ng/mL within 1 hour but is rapidly metabolized, preventing accumulation .

Biologische Aktivität

Melatonin, a hormone primarily produced by the pineal gland, is widely recognized for its role in regulating circadian rhythms and sleep-wake cycles. However, its biological activities extend far beyond these functions, influencing various physiological processes and exhibiting potential therapeutic effects across multiple domains. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its effects through specific receptors, primarily MT1 and MT2, which are G protein-coupled receptors located in various tissues including the brain, retina, and immune system. Activation of these receptors leads to various intracellular signaling pathways that modulate physiological functions.

- MT1 Receptor : Inhibits adenylate cyclase activity, reducing cyclic AMP levels.

- MT2 Receptor : Involved in phosphoinositide hydrolysis, affecting calcium signaling.

Additionally, this compound has non-receptor mediated actions such as direct antioxidant properties, which help mitigate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activity .

1. Circadian Rhythm Regulation

This compound plays a critical role in regulating sleep patterns and circadian rhythms. Studies have shown that this compound administration can significantly improve sleep quality and reduce sleep onset latency in various populations including shift workers and individuals with insomnia .

| Study | Population | This compound Dose | Outcome |

|---|---|---|---|

| Sadeghniiat-Haghighi et al. | 118 female nurses | 5 mg | Decreased sleep onset latency (p < 0.05) |

| Bjorvatn et al. | 38 oil rig workers | 3 mg | Reduced daytime sleepiness (p = 0.016) |

| Sharkey et al. | 21 healthy adults | 1.8 mg | Prevented decrease in sleep time (p < 0.05) |

2. Antioxidant Activity

This compound acts as a potent antioxidant, protecting cellular components from oxidative damage. It enhances mitochondrial function by preventing DNA mutations and supporting the respiratory chain complexes . This action is particularly important in muscle tissues where oxidative stress can lead to frailty and decreased performance.

3. Effects on Stem Cells

Research indicates that this compound promotes the proliferation and differentiation of mesenchymal stem cells (MSCs). A study demonstrated that this compound treatment upregulated the expression of key stem cell markers and maintained the self-renewability of MSCs during in vitro expansion .

| Effect of this compound on MSCs | Result |

|---|---|

| Proliferation | Enhanced cell growth |

| Differentiation | Improved functionality |

| Stemness Maintenance | Upregulation of Sox2 |

Case Studies

Case Study: Bipolar Disorder

A notable case involved a 10-year-old boy with refractory bipolar disorder who experienced rapid relief from insomnia following this compound treatment. This intervention not only alleviated sleep disturbances but also contributed to stabilizing his mood without recurrence of manic episodes over a prolonged period .

Case Study: Sleep Disorders in Shift Workers

In emergency medical technicians working night shifts, this compound supplementation was assessed for its efficacy in improving sleep quality. While some studies reported no significant benefits, others indicated that this compound could enhance sleep duration under specific conditions .

Therapeutic Applications

This compound's diverse biological activities suggest potential therapeutic applications across various health conditions:

- Sleep Disorders : Effective in treating insomnia and circadian rhythm disorders.

- Neuroprotection : May protect against neurodegenerative diseases through its antioxidant properties.

- Metabolic Disorders : Influences adipose tissue function and may aid in managing obesity-related conditions .

- Cancer Research : Emerging evidence suggests this compound might enhance the efficacy of cancer treatments by improving immune response and reducing side effects .

Q & A

Basic Research Questions

Q. How to design a reproducible experimental protocol for melatonin studies?

- Methodological Answer : Ensure all compounds are chemically defined (structure, concentration) and document experimental procedures exhaustively, including strain genotypes, reagent sources, and statistical thresholds. Provide raw data in supplementary materials to enable replication. Follow guidelines from journals like This compound Research, which mandate material accessibility and methodological transparency .

Q. What strategies optimize literature reviews for this compound-related hypotheses?

- Methodological Answer : Use Boolean operators (e.g.,

"this compound treatment" AND children AND insomnia) and synonyms (e.g., "sleep disorders" OR "circadian disruption") in databases like PubMed or Web of Science. Systematic reviews should prioritize meta-analyses and controlled trials, filtering by impact factor for credibility .

Q. How to formulate precise research questions and hypotheses in this compound studies?

- Methodological Answer : Align questions with gaps identified in literature (e.g., conflicting results on this compound’s dose-dependent effects). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Ensure questions are resolvable, specific, and theoretically grounded (e.g., "Does low-dose this compound normalize circadian phase shifts in shift workers?") .

Q. How to design multi-omics studies exploring this compound’s role in metabolic pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq of this compound receptor genes) with metabolomics (LC-MS profiling of tryptophan derivatives). Use pathway enrichment tools like KEGG to link this compound’s antioxidant effects to mitochondrial dynamics. Validate findings in knockout models (e.g., MT1/MT2 receptor-deficient mice) .

Eigenschaften

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Record name | melatonin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Melatonin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022421 | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |

| Record name | SID46500483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |

CAS No. |

73-31-4, 8041-44-9 | |

| Record name | Melatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-118 °C, 117 °C | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.